molecular formula C14H18ClF3N2O3 B13167870 2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride

2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride

Katalognummer: B13167870
Molekulargewicht: 354.75 g/mol
InChI-Schlüssel: LKIZNMGLSBHOAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride is a synthetic organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

The synthesis of 6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride involves multiple steps, including the introduction of trifluoromethyl groups and the formation of amide bonds. Common synthetic routes may involve the use of reagents such as trifluoroacetic anhydride, methylamine, and phenylformamide under controlled conditions. Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity, often utilizing advanced techniques such as chromatography for purification.

Analyse Chemischer Reaktionen

6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Wissenschaftliche Forschungsanwendungen

6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.

Wirkmechanismus

The mechanism of action of 6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylamino and phenylformamido groups contribute to its binding affinity and specificity, influencing its biological activity and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 6,6,6-trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic acid hydrochloride stands out due to its unique combination of functional groups and reactivity. Similar compounds include:

    6,6,6-Trifluoro-5-oxohexanoic acid: Known for its trifluoromethyl and oxo groups, this compound exhibits different reactivity and applications.

    6,6,6-Trifluoro-5-hydroxy-4-nitrohexanoate: This compound contains hydroxyl and nitro groups, leading to distinct chemical properties and uses.

Eigenschaften

Molekularformel

C14H18ClF3N2O3

Molekulargewicht

354.75 g/mol

IUPAC-Name

2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride

InChI

InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H

InChI-Schlüssel

LKIZNMGLSBHOAG-UHFFFAOYSA-N

Kanonische SMILES

CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.